4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride
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Overview
Description
4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride is a versatile chemical compound with the molecular formula C7H6FN3O2·HCl. It is known for its intriguing properties and applications in various fields, including drug development, catalysis, and materials synthesis . The compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group on a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboximidamide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzenecarboximidamide;hydrochloride can be compared with other similar compounds, such as:
4-Fluoro-3-nitrophenyl azide: Known for its use in bioconjugation and surface engineering.
4-Fluoro-3-nitrobenzene-1-carboximidamide: A closely related compound with similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
4-fluoro-3-nitrobenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2.ClH/c8-5-2-1-4(7(9)10)3-6(5)11(12)13;/h1-3H,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDOTXEUCMBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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